molecular formula C10H7ClFNS B15272140 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole

4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole

Cat. No.: B15272140
M. Wt: 227.69 g/mol
InChI Key: VPBCPYSAMUZRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a benzothiazole core structure that is strategically functionalized with chloro, fluoro, and cyclopropyl substituents, making it a valuable scaffold for the synthesis of more complex target molecules. Research Applications and Value: Substituted 1,3-benzothiazole compounds are recognized in scientific literature for their significant potential in pharmaceutical development. They have been investigated as key intermediates in the creation of compounds with diverse biological activities. Research indicates that molecules based on the 1,3-thiazole structure can act as p38 MAP kinase inhibitors and TNF-α production inhibitors , making them relevant for the study of cytokine-mediated diseases such as inflammatory and autoimmune disorders . Furthermore, such compounds have been explored for their adenosine receptor antagonism and selective phosphodiesterase IV (PDE IV) inhibitory activity, pointing to potential applications in disorders of the respiratory, nervous, and cardiovascular systems . The specific substitution pattern on this benzothiazole derivative suggests its primary utility as a building block for constructing candidate drugs in these research areas. Handling and Compliance: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClFNS

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C10H7ClFNS/c11-7-3-6(12)4-8-9(7)13-10(14-8)5-1-2-5/h3-5H,1-2H2

InChI Key

VPBCPYSAMUZRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)C=C(C=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclopropyl ketone derivatives in the presence of chlorinating and fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzothiazole core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzothiazole
  • 4-Chloro-2-methyl-6-fluorobenzothiazole
  • 4-Chloro-2-cyclopropyl-1,3-benzothiazole

Comparison: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole is unique due to the presence of both cyclopropyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

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